molecular formula C15H24N2O3 B3949243 N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide

N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide

Cat. No. B3949243
M. Wt: 280.36 g/mol
InChI Key: YBTQAPGSPRIBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. DMMDA-2 is a derivative of 2,5-dimethoxyphenethylamine (2C-H) and has been found to have similar effects to other phenethylamines such as mescaline and MDMA.

Mechanism of Action

N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition. This compound also has affinity for other receptors such as the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. This compound has also been found to alter perception, mood, and cognition, with effects such as visual hallucinations, changes in thought patterns, and euphoria.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for investigating the role of this receptor in brain function and behavior. This compound also has a relatively long half-life, which allows for longer experiments and more accurate measurements. However, this compound is a psychoactive substance and must be handled with care to ensure the safety of researchers. It may also have potential for abuse and addiction, which must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. This compound has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to investigate its potential as a therapeutic agent. Another future direction is to investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. This could provide insight into the mechanisms underlying its psychoactive effects and potential therapeutic uses. Finally, further research is needed to investigate the safety and potential for abuse of this compound, as well as its potential for use in human clinical trials.

Scientific Research Applications

N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound has been used in studies to investigate the effects of serotonin receptor agonists on brain function and behavior.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11(10-17(2)3)9-16-15(18)12-6-7-13(19-4)14(8-12)20-5/h6-8,11H,9-10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTQAPGSPRIBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.